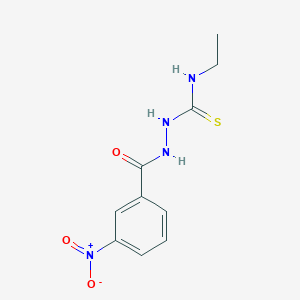

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

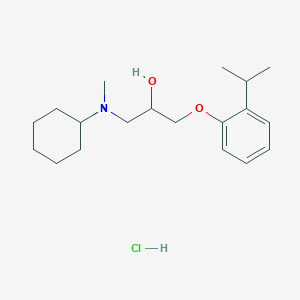

“N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C10H12N4O3S . It has an average mass of 268.292 Da and a monoisotopic mass of 268.063019 Da . This compound can be purchased for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide” consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure visualization was not found in the search results.Chemical Reactions Analysis

Hydrazinecarbothioamides, such as “N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide”, can react with various compounds to form different heterocyclic rings . For example, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can afford various heterocyclic rings .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

- Anti-inflammatory and Analgesic Agents : A study reported the synthesis of related compounds with significant anti-inflammatory and anti-nociceptive properties (Fakhr et al., 2009).

DNA and Protein Binding

- DNA/Protein Interaction Studies : Compounds related to N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide were found to interact with DNA and proteins, showing potential as DNA cleavage agents and exhibiting cytotoxicity against cancer cell lines (Muralisankar et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition : Research indicated the use of hydroxy phenyl hydrazides, including derivatives of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide, as corrosion inhibitors in certain environments (Singh et al., 2021).

Antimicrobial and Anticancer Activities

- Antimicrobial and Anticancer Properties : Some derivatives of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide were found to have antimicrobial and anticancer activities, providing a basis for further exploration in medicinal chemistry (Farghaly et al., 2020).

Analytical Chemistry Applications

- Fluorometric Detection in Chromatography : A study discussed the use of a compound related to N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide in chromatography for the fluorometric detection of aldehydes (Koizumi et al., 1988).

Anti-Malarial Activity

- Anti-Malarial Research : Novel derivatives were studied for their potential anti-malarial activities, demonstrating the versatility of these compounds in pharmaceutical research (Divatia et al., 2014).

Propriétés

IUPAC Name |

1-ethyl-3-[(3-nitrobenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-9(15)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEWWINZSULOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2927717.png)

![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)

![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)

![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)